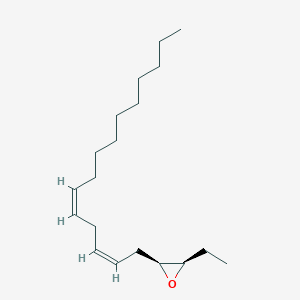

3R,4S-Epoxy-6Z,9Z-nonadecadiene

説明

Structure

3D Structure

特性

分子式 |

C19H34O |

|---|---|

分子量 |

278.5 g/mol |

IUPAC名 |

(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |

InChI |

InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1 |

InChIキー |

BDTRZWQPTAKTIF-DEWCVOTKSA-N |

異性体SMILES |

CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC |

正規SMILES |

CCCCCCCCCC=CCC=CCC1C(O1)CC |

製品の起源 |

United States |

Contextualization Within Lepidopteran Chemical Communication Systems

Chemical communication is a predominant mode of interaction among insects, and for many Lepidoptera (moths and butterflies), it is the primary means of locating and attracting mates. Female moths of many species release a species-specific blend of volatile compounds, known as sex pheromones, which are detected by the males, often over long distances. These pheromones are typically complex mixtures of several compounds in precise ratios.

(3R,4S)-Epoxy-6Z,9Z-nonadecadiene is a significant player in these chemical conversations. Field studies have demonstrated its role as a potent sex attractant for males of several geometrid moth species. For instance, research has shown that traps baited with a synthetic blend containing the (3S,4R)-enantiomer of 6Z,9Z-epoxy-nonadecadiene, along with other compounds, were effective in capturing males of the species Probole amicaria. nih.gov This highlights the compound's function in initiating the mating cascade for receptive males.

The specificity of these chemical signals is paramount. The precise structure of the pheromone components, including the position of double bonds and the stereochemistry of the epoxide ring, is crucial for eliciting a response in the correct species. This chemical specificity acts as a reproductive isolating mechanism, preventing cross-attraction and hybridization between closely related species that may inhabit the same geographical area. nih.gov

Significance of Epoxydienes As Insect Pheromone Components

Methodological Approaches to Chiral Epoxyalkadiene Synthesis

The synthesis of chiral epoxyalkadienes, such as (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, necessitates a robust strategy that can control both the diastereoselectivity and enantioselectivity of the epoxidation step, as well as the stereochemistry of the remote double bonds. The primary approach involves the late-stage epoxidation of a diene precursor, which itself must be synthesized with the correct geometry of the double bonds.

A common strategy begins with the construction of the C19 carbon backbone containing the (6Z,9Z)-diene system. This is often achieved through Wittig-type olefination reactions or acetylide coupling chemistry, which allow for the stereocontrolled formation of Z-alkenes. Once the diene precursor is obtained, the focus shifts to the stereoselective introduction of the epoxide functionality at the C3-C4 position.

Key methodological considerations include:

Substrate-controlled synthesis: In some cases, existing stereocenters in the precursor molecule can direct the stereochemical outcome of the epoxidation. However, for a molecule like (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, where the stereocenters are being newly created, this is less common.

Reagent-controlled synthesis: This is the more prevalent approach, where a chiral reagent or catalyst is employed to induce asymmetry in the epoxidation of a prochiral alkene. This allows for the selective formation of one enantiomer over the other.

Enantioselective Synthesis Strategies and Key Methodologies

The cornerstone of synthesizing enantiomerically enriched (3R,4S)-Epoxy-6Z,9Z-nonadecadiene lies in the application of powerful asymmetric epoxidation methods. Among these, the Sharpless-Katsuki asymmetric epoxidation is a preeminent and widely utilized technique.

Sharpless-Katsuki Asymmetric Epoxidation: This method employs a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the DET enantiomer dictates the facial selectivity of the epoxidation of an allylic alcohol, leading to the formation of a specific epoxide enantiomer.

For the synthesis of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, a typical synthetic sequence would involve:

Synthesis of a (Z,Z)-dienic allylic alcohol precursor.

Asymmetric epoxidation of this precursor using the appropriate chiral DET ligand to install the desired (3R,4S) stereochemistry.

Subsequent chemical modifications to complete the synthesis.

The enantioselectivity of this reaction is often high, frequently exceeding 90% enantiomeric excess (ee). The success of this strategy is contingent on the efficient and stereocontrolled synthesis of the allylic alcohol precursor.

Synthesis of Stereoisomers and Regioisomeric Analogs

The biological activity of insect pheromones is often highly dependent on their stereochemistry. Therefore, the synthesis of all possible stereoisomers and relevant regioisomers is crucial for structure-activity relationship studies and for identifying the most active component. nih.gov For (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, this includes its enantiomer, (3S,4R)-Epoxy-6Z,9Z-nonadecadiene, as well as diastereomers and regioisomers where the epoxide is at a different position.

The synthesis of the (3S,4R)-enantiomer can be readily achieved by simply using the opposite enantiomer of the chiral ligand in the asymmetric epoxidation step (e.g., (+)-DET instead of (-)-DET in the Sharpless epoxidation).

The synthesis of regioisomers, such as those with the epoxide at the C6-C7 or C9-C10 positions, requires a different synthetic strategy starting from precursors with the double bond at the desired location for epoxidation. Field studies have shown that mixtures of these regioisomers can be attractive to certain moth species. nih.gov For example, a mixture of (6Z,9Z,3S,4R)-epoxy-nonadecadiene, 3Z,9Z,6R,7S-epoxy-19:H, and 3Z,6Z,9Z-19:H was found to be an attractant for Probole amicaria. nih.gov

Optimization of Synthetic Pathways for High Stereochemical Purity

Achieving high stereochemical purity is paramount in the synthesis of pheromones to ensure a specific biological response and to avoid inhibition by other stereoisomers. Optimization of the synthetic pathway for (3R,4S)-Epoxy-6Z,9Z-nonadecadiene focuses on several key aspects:

Stereocontrol in Precursor Synthesis: Ensuring the high isomeric purity of the (6Z,9Z)-diene system in the precursor is critical. This often involves careful selection of catalysts and reaction conditions in the C-C bond-forming reactions.

Asymmetric Epoxidation Conditions: The efficiency and enantioselectivity of the Sharpless epoxidation can be influenced by factors such as the catalyst loading, the stoichiometry of the reagents, the reaction temperature, and the presence of molecular sieves to exclude water. Fine-tuning these parameters is essential for maximizing the enantiomeric excess of the desired epoxide.

Purification Techniques: After the synthesis, rigorous purification is necessary to isolate the target stereoisomer from any minor isomers and byproducts. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers and confirming the enantiomeric purity of the final product.

Below is a table summarizing key aspects of the synthesis and properties of the target compound and its related isomers.

| Compound Name | Stereochemistry | Key Synthetic Strategy |

| (3R,4S)-Epoxy-6Z,9Z-nonadecadiene | (3R,4S), (6Z,9Z) | Sharpless Asymmetric Epoxidation with (-)-DET |

| (3S,4R)-Epoxy-6Z,9Z-nonadecadiene | (3S,4R), (6Z,9Z) | Sharpless Asymmetric Epoxidation with (+)-DET |

| 3Z,9Z,6R,7S-Epoxy-nonadecadiene | (6R,7S), (3Z,9Z) | Synthesis of a precursor with a C6-C7 double bond followed by asymmetric epoxidation |

Biosynthesis and Metabolic Pathways of 3r,4s Epoxy 6z,9z Nonadecadiene

Precursor Identification and Elongation Mechanisms

The biosynthesis of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, a C19 hydrocarbon derivative, originates from common fatty acid precursors. The primary building blocks are believed to be the C18 fatty acids, linoleic acid ((9Z,12Z)-9,12-octadecadienoic acid) and linolenic acid ((9Z,12Z,15Z)-9,12,15-octadecatrienoic acid), which are typically acquired from the larval diet. researchgate.netlu.se These precursors undergo a series of chain elongation and desaturation steps to yield the specific hydrocarbon backbone required for the pheromone.

In the case of odd-numbered carbon chain polyenes like the C19 backbone of the target pheromone, the biosynthetic pathway involves chain elongation of the C18 precursor followed by decarboxylation. researchgate.net For instance, linolenic acid can be elongated with a two-carbon unit from malonate, followed by the removal of a carboxyl group to produce (3Z,6Z,9Z)-3,6,9-nonadecatriene, the direct hydrocarbon precursor to the epoxide pheromone. researchgate.net This process is analogous to the biosynthesis of insect cuticular hydrocarbons. researchgate.net

| Compound Name | Chemical Formula | Role in Biosynthesis |

| Linoleic acid | C18H32O2 | Initial dietary precursor |

| Linolenic acid | C18H30O2 | Initial dietary precursor |

| (3Z,6Z,9Z)-3,6,9-Nonadecatriene | C19H34 | Direct hydrocarbon precursor to the epoxide |

Enzymatic Epoxidation: Regio- and Stereospecificity of Cytochrome P450 Enzymes (CYPs)

The final and critical step in the biosynthesis of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene is the epoxidation of the (3Z,6Z,9Z)-3,6,9-nonadecatriene precursor. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific insertion of an oxygen atom across a double bond, a crucial feature for creating the biologically active pheromone isomer. nih.gov

The epoxidation must occur at the C3-C4 double bond and result in the specific (3R,4S) configuration to be effective as a sex attractant for many moth species. nih.gov This high degree of specificity highlights the remarkable precision of the enzymatic machinery involved.

Characterization of Pheromone Gland-Specific Epoxidases (e.g., As_epo1, CYP340 family)

Research has led to the identification of specific cytochrome P450 enzymes that are highly expressed in the pheromone glands of female moths and are responsible for the epoxidation step. nih.govnih.gov While a specific epoxidase for (3R,4S)-Epoxy-6Z,9Z-nonadecadiene is still under intense investigation in many species, studies on related moth pheromones have provided significant insights. For example, in the tea black tussock moth (Dasychira baibarana), which uses a similar epoxy pheromone, a P450 from the CYP341B subfamily, CYP341B65, has been identified as a strong candidate for the epoxidase due to its high and specific expression in the pheromone gland. nih.govnih.gov The naming convention often includes a prefix for the species, such as "As" for Ascotis selenaria, where a hypothetical epoxidase might be designated As_epo1. The CYP340 family is another group of P450s that has been implicated in pheromone biosynthesis in various insects.

Genetic and Molecular Basis of Epoxidase Diversity and Evolution

The diversity of epoxy pheromones across different insect species is a direct reflection of the diversity and evolution of the cytochrome P450 genes that encode the epoxidases. nih.govnih.gov Gene duplication and subsequent functional divergence are key evolutionary mechanisms that have led to the wide array of P450s observed in insects. ox.ac.uk This allows for the generation of novel enzyme specificities, which in turn can lead to the production of new pheromone components and contribute to reproductive isolation and speciation. mdpi.comnih.gov The study of the genetic basis of this diversity involves comparative genomics and transcriptomics to identify orthologous and paralogous P450 genes across different species. nih.gov Understanding these genetic underpinnings is crucial for deciphering the evolutionary history of chemical communication in insects. numberanalytics.com

Hormonal and Endocrine Regulation of Biosynthesis (e.g., PBAN influence)

The production of sex pheromones in moths is not a continuous process but is tightly regulated by hormonal signals to coincide with the appropriate time for mating, which is often during the scotophase (dark period). nih.govwikipedia.org The key hormonal regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). iastate.edufrontiersin.org PBAN is a peptide hormone produced in the subesophageal ganglion of the brain and released into the hemolymph. nih.govfrontiersin.org

PBAN acts on the pheromone gland cells, binding to a specific G-protein coupled receptor (GPCR). nih.gov This binding event triggers a signal transduction cascade that ultimately leads to the activation of key enzymes in the pheromone biosynthetic pathway, including the epoxidases. wikipedia.org The influx of extracellular calcium is a critical and conserved feature of PBAN's mode of action. frontiersin.org In some species, juvenile hormone has also been shown to play a role in inducing the release of PBAN. wikipedia.orgnih.gov Mating can lead to a significant reduction in PBAN release, thereby decreasing pheromone production and female receptivity. wikipedia.org

Comparative Biosynthetic Routes Across Different Insect Species

While the general principles of fatty acid-derived pheromone biosynthesis are conserved, there are notable variations in the specific pathways across different insect species. For instance, the production of even-numbered carbon chain pheromones often involves an additional α-oxidation step that is not typically required for odd-numbered chains. researchgate.net

Ecological and Behavioral Functions of 3r,4s Epoxy 6z,9z Nonadecadiene

Role as a Major Sex Pheromone Component in Specific Moth Taxa (e.g., Geometridae)

(3R,4S)-Epoxy-6Z,9Z-nonadecadiene has been identified as a major sex pheromone component for several species of geometrid moths. nih.gov This compound is a type II sex pheromone, a class characterized by polyenic hydrocarbons and their epoxide derivatives. nih.gov For instance, in the larch looper, Semiothisa sexmaculata, it is a major component of the female sex pheromone. nih.gov Similarly, it is a key component in the sex pheromone of the latticed heath moth, Chiasmia clathrata. researchgate.net Research has also pointed to its presence and activity in other geometrids like Semiothisa cinerearia. researchgate.netnih.gov The identification of this epoxide as a common pheromone component across different species highlights its evolutionary significance in the chemical ecology of the Geometridae family. nih.govmdpi.com

Table 1: Moth Species Utilizing (3R,4S)-Epoxy-6Z,9Z-nonadecadiene as a Sex Pheromone Component

| Family | Species | Common Name | Role of Compound |

| Geometridae | Semiothisa sexmaculata | Larch Looper | Major Component |

| Geometridae | Chiasmia clathrata | Latticed Heath | Major Component |

| Geometridae | Semiothisa cinerearia | - | Active Component |

| Geometridae | Anavitrinella pampinaria | - | Attractant Component |

| Geometridae | Lycia ursaria | - | Attractant Component |

| Geometridae | Probole amicaria | - | Attractant Component |

| Geometridae | Sicya macularia | - | Attractant Component |

Enantiomeric and Regioisomeric Specificity in Male Moth Attraction

The behavioral response of male moths to (3R,4S)-Epoxy-6Z,9Z-nonadecadiene is highly specific, depending on the precise stereochemistry (enantiomers) and the location of the epoxy group (regioisomers). nih.gov

Male moths often exhibit a strong preference for a specific enantiomer of the epoxy pheromone. nih.gov For example, field experiments with Semiothisa sexmaculata revealed that males were most strongly attracted to the enantiomerically enriched (3R,4S) form of the epoxide. nih.gov The attraction of male moths is frequently dependent not just on a single compound but on a precise blend of different stereoisomers or the inclusion of other related compounds. For instance, males of Probole amicaria were captured in traps baited with a mixture that included the (3S,4R)-enantiomer of epoxy-nonadecadiene along with other compounds. nih.gov Similarly, Sicya macularia and Lycia ursaria responded to blends containing the (3S,4R)-enantiomer and (3Z,6Z,9Z)-nonadecatriene. nih.gov

The presence of a non-preferred stereoisomer can significantly reduce or completely inhibit the attraction of male moths. nih.gov This phenomenon, known as antagonism, plays a critical role in maintaining reproductive isolation between closely related species. In the case of Semiothisa sexmaculata, binary combinations of the attractive (3R,4S)-epoxide with its (3S,4R)-enantiomer resulted in a significant inhibition of the response from male S. sexmaculata. nih.gov This demonstrates that the "wrong" enantiomer can act as a behavioral antagonist, preventing cross-attraction. nih.gov

Interspecific Communication and Reproductive Isolation Mechanisms

The specificity of pheromone blends, including the precise enantiomeric and regioisomeric composition of compounds like (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, is a key mechanism for preventing interbreeding between different species that may live in the same area and be active at the same time. nih.govnih.gov For example, while a blend containing the (3S,4R)-epoxide and a triene inhibited attraction in S. sexmaculata, the same blend strongly attracted males of the sympatric species Semiothisa marmorata. nih.gov This differential attraction based on specific pheromone blends helps to ensure that mating occurs only between individuals of the same species, thus maintaining reproductive isolation. nih.govmdpi.com

Electroantennographic and Gas Chromatography-Electroantennographic Detection (EAG/GC-EAD) Studies

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques used to study the olfactory responses of insects to chemical stimuli. nih.gov In numerous studies, the antennae of male moths have shown significant electrical responses to (3R,4S)-Epoxy-6Z,9Z-nonadecadiene and its related isomers. nih.govresearchgate.net

GC-EAD analysis of pheromone gland extracts from Semiothisa sexmaculata identified (6Z,9Z)-cis-3,4-epoxy-heptadecadiene as a compound that elicited a response from the male antennae. nih.gov Similarly, in Semiothisa cinerearia, the cis-3,4-epoxy-(Z,Z)-6,9-heptadecadiene showed a strong EAG response. researchgate.net These techniques are crucial for identifying the biologically active components within a complex pheromone blend by directly linking the chemical compounds separated by gas chromatography to the physiological response of the insect's antenna. researchgate.netnih.gov

Field Efficacy Assessments and Species Monitoring Applications

The high specificity and attractiveness of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene and its related blends make it a valuable tool for monitoring populations of specific moth species. nih.govresearchgate.net Traps baited with synthetic versions of these pheromones can be used to detect the presence of a particular species, monitor its population size, and track its seasonal flight patterns. researchgate.net

For example, enantiomerically enriched (3R,4S)-epoxy-heptadecadiene has been successfully used as a trap bait to monitor populations of the larch-defoliating Semiothisa sexmaculata. nih.gov In Bulgaria, pheromone traps baited with a blend including this epoxide have been used for the seasonal monitoring of the latticed heath, Chiasmia clathrata, in alfalfa fields. researchgate.net These monitoring programs provide valuable data for pest management strategies, helping to determine the timing and necessity of control measures in an environmentally friendly manner. nih.gov

Analytical Methodologies for Isolation and Characterization of 3r,4s Epoxy 6z,9z Nonadecadiene

Collection and Extraction Techniques from Biological Samples (e.g., SPME, Headspace Analysis)

The initial step in pheromone analysis is the collection of volatile or surface-bound compounds from the insect. Given the minute quantities produced, typically in the nanogram range per insect, highly sensitive and efficient collection methods are paramount.

Solvent Extraction: A traditional and effective method involves the direct extraction of pheromone glands. The glands, typically located in the terminal abdominal segments of female moths, are excised and immersed in a small volume of a suitable organic solvent, such as hexane. researchgate.net This technique allows for the collection of the total pheromone content stored in the gland at a specific moment.

Headspace Analysis: To collect the pheromones as they are naturally released by a "calling" female (signaling for a mate), non-destructive headspace techniques are employed. These methods capture the volatile organic compounds (VOCs) from the air surrounding the insect.

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a fused silica (B1680970) fiber coated with a sorbent material (e.g., polydimethylsiloxane, PDMS, or a DVB/CAR/PDMS blend) housed in a syringe-like device. nih.gov The fiber is exposed to the headspace of a calling female for a set period, allowing it to adsorb the released volatiles. nih.gov The adsorbed compounds are then thermally desorbed directly into the injector of a gas chromatograph for analysis. nih.gov SPME is valued for its simplicity, sensitivity, and ability to concentrate trace amounts of analytes from a gaseous phase. nih.gov

Dynamic Headspace (Aeration): In this method, purified air is passed over the calling insect contained within a chamber. The effluent air, now carrying the released volatiles, is drawn through a trap containing an adsorbent material (e.g., Porapak Q). The pheromones are trapped and can be later eluted with a small quantity of solvent for analysis. This technique is useful for collecting larger quantities of pheromone over a longer period compared to static headspace methods.

Table 1: Comparison of Pheromone Collection and Extraction Techniques

| Technique | Principle | Sample Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvent Extraction | Direct immersion of pheromone glands in an organic solvent. | Glandular Content | High recovery of total stored pheromone. | Destructive; captures stored, not just released, compounds. |

| SPME | Adsorption of volatiles onto a coated fiber from the headspace. | Released Volatiles | Solvent-free; simple; highly sensitive; non-destructive. | Fiber has limited capacity; competition for adsorption sites. |

| Dynamic Headspace | Trapping of volatiles from an airstream onto an adsorbent material. | Released Volatiles | Can sample over long periods; collects larger amounts. | More complex setup; potential for analyte breakthrough. |

Advanced Chromatographic Separation Techniques (e.g., GC-MS, LC) for Pheromone Analysis

Due to the complexity of biological extracts, which contain numerous compounds besides the pheromone of interest, chromatographic separation is a critical step.

Gas Chromatography (GC): GC is the primary technique for separating volatile compounds like moth pheromones. The extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each compound, causing them to separate based on properties like boiling point and polarity. Nonpolar columns (e.g., DB-5) or mid-polarity columns (e.g., DB-23) are often used for pheromone analysis. researchgate.netlibretexts.org

Gas Chromatography-Electroantennographic Detection (GC-EAD): A powerful bioassay technique where the column effluent is split between a standard GC detector (like a Flame Ionization Detector, FID) and a live moth antenna. researchgate.net This allows for the specific identification of which compounds in the extract are biologically active (i.e., elicit an electrical response from the antenna). researchgate.net

High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile pheromones, HPLC is valuable for separating non-volatile derivatives, isomers, or for purification. researchgate.net Reversed-phase HPLC with an ODS (C18) column can be used to separate geometric isomers of dienyl compounds. libretexts.org HPLC is particularly crucial in chiral analysis for separating enantiomers. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry)

Once separated, the structure of the pheromone must be determined.

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this is the most definitive technique for identifying pheromone structures from the minute amounts available in an extract. researchgate.netresearchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For epoxydiene pheromones like (3R,4S)-Epoxy-6Z,9Z-nonadecadiene, the mass spectrum provides key structural information. Analysis of structurally similar C19-C21 epoxytrienes shows diagnostic ions that help locate the epoxide ring. For 3,4-epoxy compounds, characteristic fragment ions include m/z 79 and fragments corresponding to the loss of specific neutral molecules (e.g., M-70, M-41). nih.gov The molecular ion peak (M+) confirms the compound's molecular weight (278.26 g/mol for C19H34O). researchgate.net

Table 2: Key Mass Spectral Data for Elucidation of Related Epoxytrienes

| Epoxide Position | Diagnostic Ions (m/z) | Reference |

|---|---|---|

| 3,4-Epoxytrienes | 79, M-70, M-41 | nih.gov |

| 6,7-Epoxytrienes | 79, 95, 109, 149 | nih.gov |

| 9,10-Epoxytrienes | 79, 106, 120, M-121, M-107 | nih.gov |

> This data for C19-C21 epoxytrienes provides a model for interpreting the mass spectrum of the C19 epoxydiene.

Techniques for Chiral Analysis and Enantiomeric Ratio Determination

For many pheromones, including epoxides, the specific stereoisomer (enantiomer) is critical for biological activity. The presence of the "wrong" enantiomer can sometimes inhibit the response. rsc.org Therefore, determining the exact enantiomeric composition of the natural pheromone is essential.

Chiral Chromatography: This is the definitive method for separating and quantifying enantiomers. It uses a stationary phase that is itself chiral, allowing it to interact differently with the R and S enantiomers of the target compound.

Chiral Gas Chromatography (GC): Capillary GC columns with a chiral stationary phase (CSP), often based on derivatized cyclodextrins, are used to separate enantiomers of volatile compounds. researchgate.netgcms.cz The two enantiomers will have different retention times on the chiral column, allowing for their resolution and quantification. libretexts.org The choice of the specific cyclodextrin (B1172386) derivative is crucial for achieving separation. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a powerful tool for enantiomeric separation, particularly for derivatized or less volatile compounds. nih.gov Studies on similar moth pheromones have successfully used chiral HPLC to resolve epoxide enantiomers, enabling the identification of the specific configuration (e.g., 9S,10R) present in the natural extract. nih.govnih.gov

The determination of the enantiomeric ratio is typically accomplished by comparing the retention times of the components in the natural extract to those of synthetically prepared, optically pure standards of each enantiomer on the same chiral column. nih.gov

Future Research Directions and Translational Applications

Unraveling the Full Complexity of Pheromone Receptor Interactions

The specificity of insect response to pheromones is dictated by intricate interactions at the molecular level between the chemical signal and specialized receptor proteins in the insect's antennae. frontiersin.org The process involves not only the primary sex pheromone receptor (SPR) but also a co-receptor (Orco), pheromone-binding proteins (PBPs) that transport the hydrophobic pheromone molecules across the aqueous sensillar lymph, and pheromone-degrading enzymes (PDEs) that clear the signal. frontiersin.org

Future research must focus on fully deorphanizing the specific receptors that detect (3R,4S)-Epoxy-6Z,9Z-nonadecadiene in responsive moth species. While broad studies have identified conserved lineages of odorant receptor (OR) genes responsible for detecting sex pheromones in Lepidoptera, the precise receptor-ligand pairing for this specific epoxide remains an open question in many species. pnas.org Investigating the co-evolution of these receptors alongside the pheromone signals can reveal how subtle changes in receptor structure, potentially from single mutations, can lead to significant shifts in ligand specificity, contributing to reproductive isolation and speciation. pnas.org Elucidating these complex interactions will provide a deeper understanding of the high fidelity of pheromone communication channels. pnas.org

Bio-inspired Synthesis and Enzyme-catalyzed Production of Chiral Semiochemicals

The precise stereochemistry of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene is crucial for its biological activity. Field studies have demonstrated that different enantiomers of a pheromone can attract different species, and in some cases, the "wrong" enantiomer can act as a behavioral antagonist, inhibiting attraction. nih.gov This highlights the need for synthetic methods that can produce enantiomerically pure chiral semiochemicals.

Bio-inspired synthesis offers a promising avenue, utilizing natural processes and materials to create complex molecules. nih.gov Research into enzyme-catalyzed production, mimicking the biosynthetic pathways found in insects, could lead to more efficient and stereoselective synthesis of chiral epoxides. For instance, the chiral synthesis of related diepoxyhenicosenes, another class of moth pheromones, has been achieved using starting materials like D-xylose and employing key reactions such as asymmetric epoxidation. nih.gov Applying similar principles and exploring the specific enzymes from the pheromone glands of species that use (3R,4S)-Epoxy-6Z,9Z-nonadecadiene could enable large-scale, cost-effective production for use in pest management.

Genomic and Proteomic Investigations of Pheromone Biosynthesis and Perception

Understanding the genetic and protein machinery behind the creation and detection of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene is fundamental. Pheromones in Lepidoptera are typically derived from fatty acid precursors. phytojournal.com The specific structure of the final molecule is determined by a suite of enzymes, including desaturases, reductases, and, in this case, epoxidases. researchgate.net

Genomic and proteomic studies can identify the specific genes and enzymes involved in the biosynthetic pathway of this compound. For example, research on the biosynthesis of similar polyunsaturated hydrocarbons has shown that they originate from precursors like linolenic acid, which then undergoes steps such as chain elongation, desaturation, and oxidation. researchgate.netresearchgate.net Transcriptome sequencing of female pheromone glands is a powerful tool to uncover the candidate enzymes, such as specific desaturases and P450 enzymes, responsible for producing the unique epoxide structure. researchgate.net On the perception side, proteomic analysis of male antennae can identify the specific pheromone-binding proteins and odorant receptors that have co-evolved to detect (3R,4S)-Epoxy-6Z,9Z-nonadecadiene with high sensitivity and specificity. pnas.org

Development of Environmentally Sustainable Insect Management Strategies Utilizing (3R,4S)-Epoxy-6Z,9Z-nonadecadiene

Synthetic pheromones are powerful tools for integrated pest management (IPM) as they are species-specific, non-toxic, and effective in small quantities. (3R,4S)-Epoxy-6Z,9Z-nonadecadiene and its related C19 compounds have been identified as potent sex attractants for several species of geometrid moths, some of which are forest and agricultural pests. nih.gov

Future development in this area will focus on optimizing the use of this pheromone for monitoring and controlling pest populations. Field trapping studies are crucial for determining the optimal blend and chirality for specific target species. For instance, while one enantiomer might be highly attractive to a pest species, the other might attract a non-target species or even inhibit the response of the target pest. nih.govnih.gov This specificity allows for the creation of highly selective lures. By using (3R,4S)-Epoxy-6Z,9Z-nonadecadiene in traps, it is possible to monitor pest population dynamics accurately, enabling timely and targeted interventions that minimize the need for broad-spectrum pesticides. phytojournal.comnih.gov

Table 1: Moth Species Attracted to C19 Epoxy Pheromones

This table summarizes the findings from field tests on the attraction of various geometrid moth species to lures containing C19 epoxy compounds, including isomers and precursors of (3R,4S)-Epoxy-6Z,9Z-nonadecadiene.

| Species | Attractant Components |

| Probole amicaria | (6Z,9Z,3S,4R)-epoxy-nonadecadiene + 3Z,9Z,6R,7S-epoxy-19:H + 3Z,6Z,9Z-19:H nih.gov |

| Sicya macularia | (6Z,9Z,3S,4R)-epoxy-19:H + 3Z,6Z,9Z-19:H nih.gov |

| Anavitrinella pampinaria | 6Z,9Z-cis-3,4-epoxy-19:H + 3Z,9Z,6S,7R-epoxy-19:H nih.gov |

| Lycia ursaria | (6Z,9Z-3S, 4R)-epoxy-19:H + 3Z,6Z,9Z-19:H nih.gov |

Evolutionary Ecology of Pheromone Diversity and Specificity

The vast diversity of pheromone structures among insects is a product of evolution, driven by pressures to ensure effective mate recognition and prevent interspecies hybridization. researchgate.netnih.gov The specificity of the (3R,4S)-Epoxy-6Z,9Z-nonadecadiene signal-receiver system is a classic example of a narrow communication channel that maintains species boundaries. pnas.orgnumberanalytics.com

Future research in evolutionary ecology will use phylogenetic comparative techniques to understand how the use of specific pheromones like (3R,4S)-Epoxy-6Z,9Z-nonadecadiene correlates with the ecological niches and evolutionary history of different species. researchgate.netnih.gov Studies suggest that pheromone evolution can occur through major shifts in biosynthetic pathways, for example, by activating a different desaturase enzyme that may already be encoded in the genome. pnas.org This "birth-and-death" model of gene evolution, where new genes are created through duplication and others are lost, can lead to the rapid diversification of chemical signals. pnas.org Investigating the genetic differences between closely related species that use different pheromone components can provide powerful insights into the mechanisms driving speciation in insects. pnas.org

Q & A

Q. What chromatographic methods are recommended for verifying the purity of 3R,4S-Epoxy-6Z,9Z-nonadecadiene after synthesis?

Methodological Answer: Use reverse-phase HPLC with UV detection, calibrated against certified reference standards (e.g., pharmaceutical-grade materials similar to MM0228.08 ). For stereochemical confirmation, combine chiral stationary phase chromatography with polarimetric detection. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to resolve epoxide stereochemistry (3R,4S) and double bond geometries (6Z,9Z) .

Q. How should researchers apply the 3R principles when planning in vivo studies with this compound?

Methodological Answer: Implement the "mini-experiment" design to reduce animal numbers while maintaining statistical power, as demonstrated in improved reproducibility frameworks . Refine procedures using non-invasive biomarkers (e.g., serum cytokine profiling via monoclonal antibodies like anti-IL-6 VHH ). Always consult institutional Animal Ethics Committees for replacement alternatives, such as in silico modeling or organ-on-chip systems .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: Employ high-field NMR (¹H, ¹³C, and 2D-COSY) to confirm double bond geometries (6Z,9Z) and epoxy stereochemistry. Mass spectrometry (HRMS-ESI) validates molecular formula, while IR spectroscopy identifies epoxy ring vibrations (e.g., C-O-C stretching at ~1250 cm⁻¹). Cross-reference with synthetic intermediates from catalogs of rare chemicals .

Advanced Research Questions

Q. How can conflicting bioactivity reports for this compound across studies be systematically resolved?

Methodological Answer: Conduct a meta-analysis of experimental conditions (e.g., solvent systems, cell lines) and apply Bayesian statistics to identify confounding variables. Reproduce key assays using strictly controlled reference materials (e.g., recombinant human proteins like IL-6 HZ-1019 ). Validate findings through blinded, multi-laboratory studies to minimize batch-to-batch variability .

Q. What experimental strategies mitigate epoxy ring opening during functionalization of this compound?

Methodological Answer: Use aprotic solvents (e.g., anhydrous dichloromethane) at low temperatures (-20°C) with Lewis acid catalysts (e.g., BF₃·Et₂O) to direct regioselective reactions. Monitor reaction progress via inline FTIR to detect premature ring-opening byproducts. Stabilize the epoxy moiety by avoiding nucleophilic reagents (e.g., primary amines) during conjugation steps .

Q. How to optimize in vitro-in vivo correlation (IVIVC) models for this compound pharmacokinetic studies?

Methodological Answer: Integrate physiologically based pharmacokinetic (PBPK) modeling with multi-compartment microfluidic systems that simulate hepatic metabolism. Validate against radiolabeled tracer studies (¹⁴C-epoxy) in perfusion models. Use human serum (e.g., H4522 ) to approximate protein binding and clearance rates. Align with NSF guidelines for innovation-to-impact translation .

Key Methodological Considerations

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to resolve enantiomeric excess (>98%) during synthesis .

- Ethical Compliance : Document adherence to ARRIVE guidelines when publishing animal studies involving this compound .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。